
2-HEXADECANON
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-HEXADECANONE has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in lipid metabolism and as a component of certain biological membranes.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in the synthesis of other compounds.
Wirkmechanismus
Target of Action
2-Hexadecanone, also known as Hexadecan-2-one, is a long-chain aliphatic ketone
Mode of Action
As a ketone, it can undergo keto-enol tautomerization . This process involves the shifting of a hydrogen atom and the switching of a single bond and adjacent double bond, which can lead to changes in the molecule’s reactivity and interactions with its targets.
Biochemical Pathways
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Pharmacokinetics
As a lipophilic compound, it’s likely to be absorbed in the gastrointestinal tract and distributed throughout the body, particularly in fatty tissues . Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transport proteins.
Result of Action
One study suggests that a derivative of 2-hexadecanone, hexadecanoic acid, is associated with insulin resistance and type 2 diabetes (t2d), potentially by increasing the synthesis of deleterious lipids and inflammatory mediators .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hexadecanone. For instance, its reactivity and interactions with biological targets can be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, its stability can be influenced by factors such as light, heat, and oxygen exposure .
Biochemische Analyse
Biochemical Properties
2-Hexadecanone plays a significant role in biochemical reactions, particularly in the inhibition of fatty acid synthetase activity. It has been reported to inhibit the fatty acid synthetase activity in the liver of Holtzman male rats . Additionally, 2-Hexadecanone has been shown to reduce serum cholesterol levels without altering serum triglyceride levels in rats . This compound interacts with various enzymes and proteins, influencing lipid metabolism and potentially serving as a biomarker for certain biological processes.
Cellular Effects
2-Hexadecanone exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Hexadecanone has been detected in the femoral secretions of male Schreiber’s green lizards, suggesting its role in chemical communication and signaling . Additionally, its impact on fatty acid synthetase activity indicates its involvement in lipid metabolism and energy homeostasis within cells.
Molecular Mechanism
At the molecular level, 2-Hexadecanone exerts its effects through interactions with specific biomolecules. It inhibits fatty acid synthetase activity, which is crucial for lipid biosynthesis . This inhibition likely occurs through binding interactions with the enzyme, leading to a decrease in fatty acid production. Furthermore, 2-Hexadecanone’s ability to reduce serum cholesterol levels suggests it may influence gene expression related to lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hexadecanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Hexadecanone remains stable under specific conditions and can exert its biochemical effects consistently over time . Long-term exposure to 2-Hexadecanone has been associated with sustained inhibition of fatty acid synthetase activity and reduced serum cholesterol levels in animal models .
Dosage Effects in Animal Models
The effects of 2-Hexadecanone vary with different dosages in animal models. At lower doses, it has been observed to inhibit fatty acid synthetase activity and reduce serum cholesterol levels without causing adverse effects . At higher doses, 2-Hexadecanone may exhibit toxic effects, including potential disruptions in lipid metabolism and cellular function . These dosage-dependent effects highlight the importance of determining optimal concentrations for therapeutic applications.
Metabolic Pathways
2-Hexadecanone is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid synthetase, influencing the synthesis and breakdown of fatty acids . This compound’s role in reducing serum cholesterol levels suggests it may also affect metabolic flux and metabolite levels within lipid biosynthesis pathways . Understanding these interactions is crucial for elucidating the compound’s overall impact on metabolic processes.
Transport and Distribution
Within cells and tissues, 2-Hexadecanone is transported and distributed through interactions with specific transporters and binding proteins. Its lipophilic nature allows it to accumulate in lipid-rich environments, influencing its localization and activity . The distribution of 2-Hexadecanone within tissues can affect its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Hexadecanone is influenced by its lipophilic properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for determining its precise role in cellular processes and its potential as a therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-HEXADECANONE can be synthesized through several methods. One common approach involves the oxidation of hexadecan-2-ol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of hexadecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, hexadecan-2-one is often produced through the catalytic dehydrogenation of hexadecan-2-ol. This process involves passing the alcohol over a dehydrogenation catalyst at elevated temperatures, resulting in the formation of the ketone.
Analyse Chemischer Reaktionen
Types of Reactions: 2-HEXADECANONE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: Reduction of hexadecan-2-one yields hexadecan-2-ol.
Substitution: The carbonyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecan-2-ol.
Substitution: Various alcohols or other substituted products depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Octadecan-2-one: An 18-carbon ketone with similar reactivity but different physical properties.
Dodecan-2-one: A 12-carbon ketone with distinct applications and reactivity.
2-HEXADECANONE stands out due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
hexadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXKZBWAKKPFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172101 | |
| Record name | Hexadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hexadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
317.00 to 318.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Hexadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18787-63-8 | |
| Record name | 2-Hexadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18787-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018787638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5WI8V19D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hexadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43 - 43.5 °C | |
| Record name | 2-Hexadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


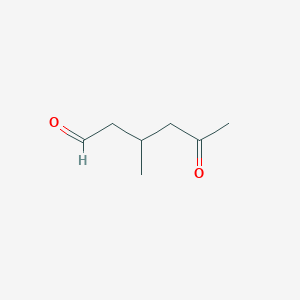
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
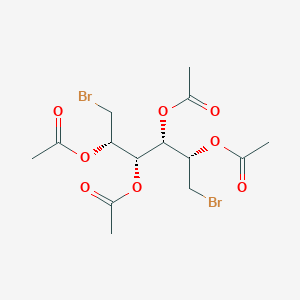
![Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl-](/img/structure/B131079.png)


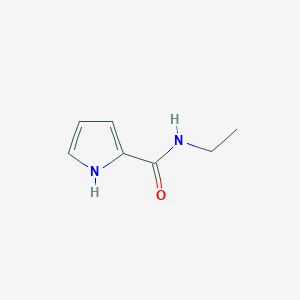
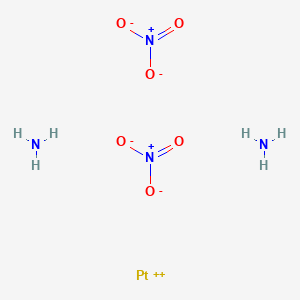


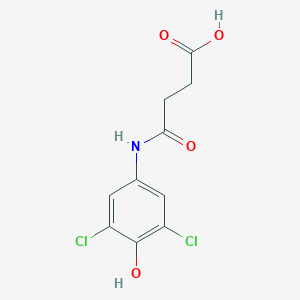
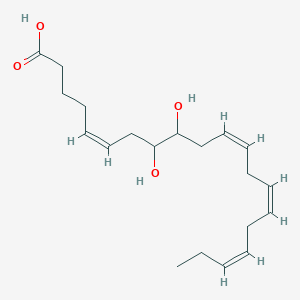
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

